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OSAKA, Japan – In the landscape of narcolepsy treatment, a new wave of targeted therapies

is emerging, aiming to address the underlying neurobiology of the disorder. At the forefront is

Suntinorexton (also known as TAK-861 or oveporexton), a potent and selective oral orexin

receptor 2 (OX2R) agonist in development by Takeda. This guide provides a comprehensive

dose-response analysis of Suntinorexton's in vivo performance, juxtaposed with key orexin-

and non-orexin-based therapies for narcolepsy, offering researchers, scientists, and drug

development professionals a clear, data-driven comparison.

Narcolepsy, particularly type 1, is characterized by a significant loss of orexin-producing

neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime

sleep. By selectively activating the OX2R, Suntinorexton aims to mimic the function of the

missing orexin neuropeptides, thereby restoring wakefulness and consolidating sleep-wake

states.

Mechanism of Action: The Orexin System
Suntinorexton's therapeutic potential is rooted in its targeted action on the orexin system, a

critical regulator of arousal, wakefulness, and appetite. Orexin neuropeptides, orexin-A and

orexin-B, exert their effects through two G protein-coupled receptors: the orexin 1 receptor

(OX1R) and the orexin 2 receptor (OX2R). While both are involved in promoting wakefulness,

the OX2R is considered to play a more dominant role. Suntinorexton is a selective agonist for

the OX2R, a strategic approach to potentially minimize off-target effects.[1][2][3]
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Suntinorexton's mechanism of action on the OX2R signaling pathway.

Preclinical Dose-Response of Suntinorexton
In vitro studies have demonstrated Suntinorexton's high potency, with a half-maximal effective

concentration (EC50) of 0.015 nM at the human OX2R.[4] Preclinical in vivo studies in animal

models have translated this potency into significant wake-promoting effects. In mice and

cynomolgus monkeys, a dose of 1 mg/kg of Suntinorexton was shown to promote

wakefulness.[1]

Clinical Dose-Response of Suntinorexton in
Narcolepsy Type 1
A Phase 2b clinical trial in patients with narcolepsy type 1 (NT1) provides the most

comprehensive human dose-response data for Suntinorexton to date.[5][6] The study

evaluated several oral dosing regimens against a placebo, with the primary endpoints being the

change from baseline in the Maintenance of Wakefulness Test (MWT), a measure of the ability

to stay awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of daytime

sleepiness. The Weekly Cataplexy Rate (WCR) was a key secondary endpoint.

Table 1: Suntinorexton (TAK-861) Phase 2b Clinical Trial Results in NT1[5][6]
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Dose Regimen
Mean Change from
Baseline in MWT
(minutes)

Mean Change from
Baseline in ESS

Median Weekly
Cataplexy Rate
(WCR)

Placebo -1.4 -2.6 4.1

0.5 mg / 0.5 mg +13.7 -10.1 1.4

2 mg / 2 mg +23.9 -13.8 0.7

2 mg / 5 mg +26.6 -13.3 0.7

7 mg QD Not Reported -11.1 4.3

The results demonstrate a clear dose-dependent improvement in both objective and subjective

measures of wakefulness, as well as a reduction in cataplexy attacks, with the higher doses

showing more pronounced effects.

Comparative Analysis with Other Orexin Agonists
Takeda has developed other orexin agonists, providing a basis for internal comparison.

Danavorexton (TAK-925): An intravenously administered OX2R agonist, danavorexton

demonstrated wake-promoting effects in non-human primates and healthy individuals.[7] In

common marmosets, subcutaneous doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg all

significantly increased wakefulness.[7] In healthy men, intravenous infusions of 44 mg and

112 mg of danavorexton also significantly increased sleep latency.[7]

Firazorexton (TAK-994): An oral OX2R agonist that preceded Suntinorexton. In a mouse

model of narcolepsy, a 3 mg/kg dose of firazorexton increased wakefulness and inhibited

cataplexy-like episodes.[2] A Phase 2 trial in NT1 patients showed dose-dependent

improvements in MWT and ESS with twice-daily oral doses of 30 mg, 90 mg, and 180 mg.[8]

However, the development of firazorexton was discontinued due to instances of liver injury, a

safety concern not observed with Suntinorexton in its clinical trials to date.[5][9]

Table 2: Comparative Efficacy of Orexin Agonists in NT1
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Drug Dose
Mean Change from
Baseline in MWT
(minutes)

Mean Change from
Baseline in ESS

Suntinorexton (TAK-

861)
2 mg / 2 mg +23.9 -13.8

2 mg / 5 mg +26.6 -13.3

Firazorexton (TAK-

994)
30 mg BID +23.9 -10.1

90 mg BID +27.4 -11.4

180 mg BID +32.6 -13.0

Placebo

(Suntinorexton trial)
- -1.4 -2.6

Placebo (Firazorexton

trial)
- -2.5 -2.5

Comparison with Non-Orexin Based Narcolepsy
Treatments
To provide a broader context, it is useful to compare Suntinorexton's efficacy with established

non-orexin-based treatments for narcolepsy.

Solriamfetol (Sunosi®): A dopamine and norepinephrine reuptake inhibitor. Clinical trials

have shown its efficacy in improving wakefulness in patients with narcolepsy.

Pitolisant (Wakix®): A histamine H3-receptor antagonist/inverse agonist that increases the

synthesis and release of histamine in the brain. It is effective in treating both EDS and

cataplexy.

Table 3: Comparative Efficacy with Non-Orexin Agonists in Narcolepsy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3326011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Dose
Mean Change from
Baseline in MWT
(minutes)

Mean Change from
Baseline in ESS

Suntinorexton (TAK-

861)
2 mg / 5 mg +26.6 -13.3

Solriamfetol 75 mg +7.7 -4.5

150 mg +10.7 -6.4

300 mg +12.3 -7.5

Pitolisant up to 35.6 mg Not Reported -3.8 (vs. placebo)

Placebo (Solriamfetol

trial)
- +2.1 -2.1

Placebo (Pitolisant

trial)
- Not Reported -

Experimental Protocols
A summary of the key experimental methodologies is provided below to aid in the interpretation

of the presented data.

Suntinorexton (TAK-861) Phase 2b Clinical Trial
(NCT05687903)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study in adults

with narcolepsy type 1.[10]

Participants: 112 adults with a diagnosis of narcolepsy with cataplexy.[5]

Interventions: Participants were randomized to one of five treatment arms: placebo or one of

four active Suntinorexton dosing regimens (0.5 mg/0.5 mg, 2 mg/2 mg, 2 mg/5 mg, or 7 mg

once daily) for 8 weeks.[5][10]

Primary Outcome Measures: Change from baseline in the average sleep latency on the

Maintenance of Wakefulness Test (MWT) at week 8.[6]
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Secondary Outcome Measures: Change from baseline in the Epworth Sleepiness Scale

(ESS) score and the Weekly Cataplexy Rate (WCR) at week 8.[6]
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Workflow of the Suntinorexton Phase 2b clinical trial.
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The available in vivo dose-response data for Suntinorexton indicate a promising profile for the

treatment of narcolepsy type 1. The clear dose-dependent improvements in key symptoms of

excessive daytime sleepiness and cataplexy, coupled with a favorable safety profile to date,

position Suntinorexton as a potentially transformative therapy. The comparative analysis

suggests that Suntinorexton's efficacy is robust, particularly when compared to both earlier

generation orexin agonists and established non-orexin-based treatments. As Suntinorexton
progresses into Phase 3 clinical trials, the scientific community awaits further data to fully

elucidate its therapeutic potential and long-term safety.
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at: [https://www.benchchem.com/product/b3326011#dose-response-curve-analysis-of-
suntinorexton-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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